![molecular formula C16H16ClN3O3 B2794450 4-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperazine-1-carbaldehyde CAS No. 866152-61-6](/img/structure/B2794450.png)

4-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperazine-1-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

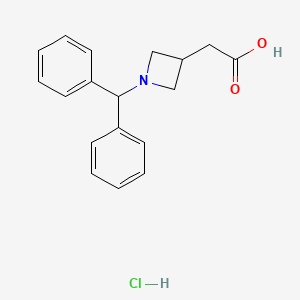

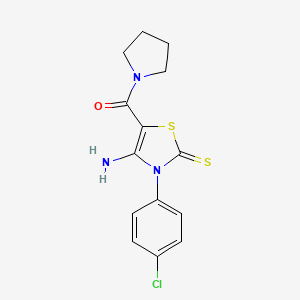

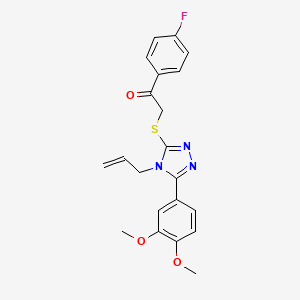

This compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a methyl-oxazole group, a piperazine ring, and a carbaldehyde group . It is related to a class of compounds that have been studied for their anti-tubercular activity .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The molecule contains a chlorophenyl group, a methyl-oxazole group, a piperazine ring, and a carbaldehyde group . The exact 3D structure is not available in the searched resources.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the searched resources. The molecular formula is C16H16ClN3O3 and the molecular weight is 333.77 g/mol .Applications De Recherche Scientifique

Chemical Structure and Bioactivation

The chemical structure of 4-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperazine-1-carbaldehyde suggests its potential involvement in complex bioactivation processes. Its arylpiperazine derivatives have been studied extensively for their ability to undergo CYP3A4-dependent N-dealkylation, forming 1-aryl-piperazines. These metabolites, known for their variety of serotonin receptor-related effects, signify the compound's potential impact on neurotransmitter receptors beyond serotonin. The extensive distribution in tissues, including the brain, highlights its significance in neuropsychiatric research, although it also hints at its unexplored domains, especially given its uncontrolled use as a designer drug (Caccia, 2007).

Role in Synthetic Chemistry

The compound's structure also aligns with research on 1,2-oxazines and related compounds, indicating its utility in synthetic organic chemistry. Its involvement in the synthesis of oxazines and their use as chiral synthons points to its broader applications in drug development and the exploration of new therapeutic agents. This adaptability underscores its importance in the design of molecules with significant biological activities (Sainsbury, 1991).

Antimicrobial and Antituberculosis Potential

Piperazine and its analogues have been extensively reviewed for their antimicrobial properties, specifically against Mycobacterium tuberculosis. The compound's relevance is underscored by the reported molecules displaying potential activity against multidrug-resistant and extremely drug-resistant strains of MTB. The design, rationale, and structure-activity relationship of potent piperazine-based anti-TB molecules provide a foundation for developing safer, selective, and cost-effective antimicrobial agents (Girase et al., 2020).

Neuropsychiatric Disorders Treatment

The compound's relevance extends to the treatment of psychotic and mood disorders, as indicated by research on lurasidone, a benzisothiazole antipsychotic with a similar structural motif. Lurasidone's efficacy in schizophrenia and bipolar depression, with minimal risk of weight gain, metabolic or cardiac abnormalities, suggests potential avenues for the compound's application in neuropsychiatric treatment, albeit with considerations for its risk of akathisia (Pompili et al., 2018).

Propriétés

IUPAC Name |

4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperazine-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O3/c1-11-14(16(22)20-8-6-19(10-21)7-9-20)15(18-23-11)12-4-2-3-5-13(12)17/h2-5,10H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMAHGFQPXNPFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID50085506 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-chlorophenyl)methyl]-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2794368.png)

![Ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(methylsulfanyl)butanoate](/img/structure/B2794369.png)

![2-(benzo[d]oxazol-2-ylthio)-N-(3-(quinolin-8-yloxy)propyl)acetamide](/img/structure/B2794370.png)

![N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B2794380.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2794382.png)

![3-methyl-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2794383.png)

![2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic acid](/img/structure/B2794384.png)

![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2794390.png)